molecular formula C6H11NO2 B14498285 [(Propan-2-yl)amino]propanedial CAS No. 63442-63-7

[(Propan-2-yl)amino]propanedial

Cat. No.: B14498285
CAS No.: 63442-63-7
M. Wt: 129.16 g/mol
InChI Key: MQGIFCUTSKNRLD-UHFFFAOYSA-N
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Description

[(Propan-2-yl)amino]propanedial is an organic compound that features both an amino group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Propan-2-yl)amino]propanedial can be achieved through several methods. One common approach involves the reaction of isopropylamine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

[(Propan-2-yl)amino]propanedial undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form primary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

[(Propan-2-yl)amino]propanedial has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Propan-2-yl)amino]propanedial involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

[(Propan-2-yl)amino]propanedial can be compared with other similar compounds such as:

    2-Aminopropanal: Similar structure but lacks the isopropyl group.

    Isopropylamine: Contains the isopropyl group but lacks the aldehyde functionality.

    Propanedial: Contains two aldehyde groups but lacks the amino group.

The uniqueness of this compound lies in its combination of both an amino group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions.

Properties

CAS No.

63442-63-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(propan-2-ylamino)propanedial

InChI

InChI=1S/C6H11NO2/c1-5(2)7-6(3-8)4-9/h3-7H,1-2H3

InChI Key

MQGIFCUTSKNRLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C=O)C=O

Origin of Product

United States

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